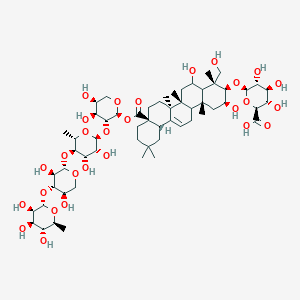

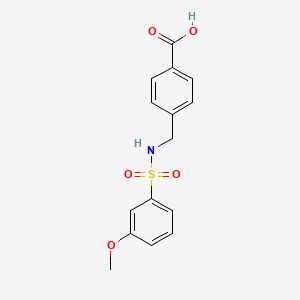

![molecular formula C22H28N6O2 B2547509 3-甲基-8-[4-[(2-甲苯基)甲基]哌嗪-1-基]-7-(2-甲基丙-2-烯基)嘌呤-2,6-二酮 CAS No. 878430-44-5](/img/structure/B2547509.png)

3-甲基-8-[4-[(2-甲苯基)甲基]哌嗪-1-基]-7-(2-甲基丙-2-烯基)嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, biological evaluation, and pharmacological potential.

Synthesis Analysis

The synthesis of related piperazine and purine derivatives is well-documented in the literature. For instance, novel derivatives of piperazine have been synthesized from 2-acetylfuran through a series of reactions including Claisen Schmidt condensation and Mannich’s reaction . Another approach involves the use of alpha-amino acids and N-acyliminium ion chemistry to create 2,6-bridged piperazine-3-ones . Additionally, a facile synthetic route for 1-phenyl-piperazine-2,6-diones using methyl N-substituted iminomonoacetate as a starting material has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the structure and study the hydrogen-bonding networks of similar molecules . These techniques would be essential for the structural analysis of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of piperazine and purine derivatives is influenced by their functional groups. For example, the presence of a piperazinyl group can facilitate interactions with biological targets such as serotonin receptors . The purine moiety, when linked to piperazine, has been designed to inhibit Mycobacterium tuberculosis by targeting MurB . These insights into the reactivity of similar compounds could inform the chemical reactions analysis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. For instance, the pharmacokinetic parameters of a new antiplatelet drug with a similar structure were determined in rabbit blood plasma . The lipophilicity and metabolic stability of certain derivatives have been assessed using techniques like micellar electrokinetic chromatography and human liver microsomes . These properties are crucial for understanding the behavior of the compound in biological systems.

Relevant Case Studies

Several of the papers discuss the pharmacological evaluation of compounds structurally related to the target molecule. For example, certain piperazine derivatives have shown antidepressant and antianxiety activities in animal models . Another study reported significant affinity to serotonin receptors, suggesting potential for antipsychotic applications . These case studies provide a context for the possible pharmacological applications of the compound .

科学研究应用

心血管活性

研究发现,与所讨论的化学结构密切相关的嘌呤-2,6-二酮类的一些衍生物表现出显著的心血管活性。例如,研究人员合成并测试了化合物的电生理、抗心律失常和降压活性,以及它们的肾上腺素受体亲和力。一些衍生物在实验性诱导的心律失常和降压活性中显示出很强的预防性抗心律失常活性,表明在心血管疾病管理中具有潜在的应用 (Chłoń-Rzepa 等人,2004)。

抗组胺活性

嘌呤-2,6-二酮衍生物的另一个应用领域是抗组胺剂的开发。由核心结构合成的化合物对组胺诱导的支气管痉挛和被动皮肤过敏反应表现出良好的抑制作用,表明它们作为抗组胺药的潜力。这表明在治疗过敏和哮喘方面有治疗应用 (Pascal 等人,1985)。

抗分枝杆菌活性

嘌呤连接的哌嗪衍生物已被合成,靶向结核分枝杆菌。这些化合物破坏肽聚糖生物合成,显示出有希望的抗分枝杆菌活性。这表明它们在开发结核病新疗法方面的潜力,为针对这种传染病的治疗干预提供了新的途径 (Konduri 等人,2020)。

抗病毒活性

包括二酮哌嗪衍生物在内的海洋衍生化合物已显示出对甲型流感 (H1N1) 病毒的适度至有效抗病毒活性。这凸显了嘌呤-2,6-二酮衍生物在抗病毒药物开发中的潜力,为进一步研究其在抗病毒治疗中的应用提供了基础 (Wang 等人,2013)。

发光特性和光致电子转移

对哌嗪取代的萘酰亚胺化合物的研究探索了它们的发光特性和光致电子转移 (PET) 过程。这些发现表明在光学材料、传感器和研究电子转移机制的开发中的潜在应用,突出了嘌呤-2,6-二酮衍生物的非治疗应用 (Gan 等人,2003)。

属性

IUPAC Name |

3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-15(2)13-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)14-17-8-6-5-7-16(17)3/h5-8H,1,9-14H2,2-4H3,(H,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDQQRXTCPYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2547427.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2547430.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2547431.png)

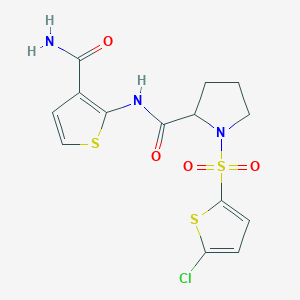

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547434.png)

![Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2547435.png)

![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)

![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)

![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)